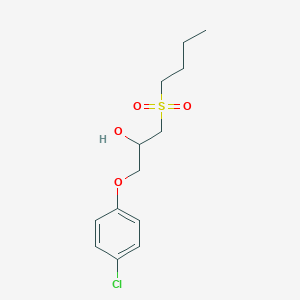![molecular formula C19H20FN3O2S B3844274 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide
説明
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide, also known as Compound A, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Compound A belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been shown to exhibit promising therapeutic effects in various disease models.
作用機序
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A inhibits the biosynthesis of NAD+ by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is an essential coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound A disrupts the NAD+ biosynthesis pathway and leads to the depletion of cellular NAD+ levels, which has been shown to have therapeutic effects in various disease models.
Biochemical and Physiological Effects:
The depletion of cellular NAD+ levels by this compound A has been shown to have various biochemical and physiological effects. In cancer cells, the depletion of NAD+ levels leads to the activation of the DNA damage response and the induction of apoptosis. In neurons, the depletion of NAD+ levels leads to the activation of the sirtuin pathway and the upregulation of antioxidant genes, which protects neurons from oxidative stress. In metabolic tissues, the depletion of NAD+ levels leads to the activation of the AMP-activated protein kinase (AMPK) pathway and the upregulation of genes involved in glucose metabolism, which improves glucose homeostasis and insulin sensitivity.
実験室実験の利点と制限
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes and reach its target enzyme, NAMPT. Another advantage is that it has been shown to exhibit high potency and selectivity for NAMPT inhibition, making it a suitable tool compound for studying the NAD+ biosynthesis pathway. One limitation is that it is a synthetic compound that may have off-target effects or toxicity in vivo, which requires careful evaluation before its use in animal models.
将来の方向性
There are several future directions for the research of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A. One direction is to further elucidate its mechanism of action and explore its potential therapeutic effects in other disease models. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in vivo. Additionally, the development of new NAMPT inhibitors based on the structure of this compound A may lead to the discovery of more potent and selective compounds for NAD+ biosynthesis inhibition.
科学的研究の応用
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A has been extensively studied in various disease models, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by blocking the biosynthesis of NAD+. In neurodegenerative disease research, this compound A has been shown to protect neurons from oxidative stress and improve cognitive function. In metabolic disorder research, this compound A has been shown to improve glucose homeostasis and insulin sensitivity.
特性
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-26-19-16(3-2-9-21-19)18(25)22-15-11-17(24)23(12-15)10-8-13-4-6-14(20)7-5-13/h2-7,9,15H,8,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKLIGRTAVNXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorobenzyl)sulfonyl]-3-methoxy-2-propanol](/img/structure/B3844204.png)
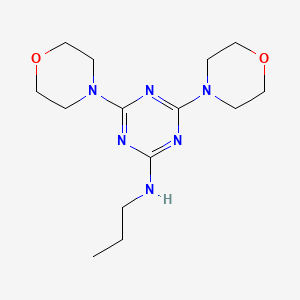

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3844222.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
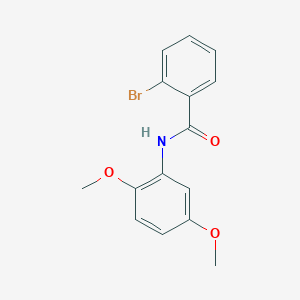
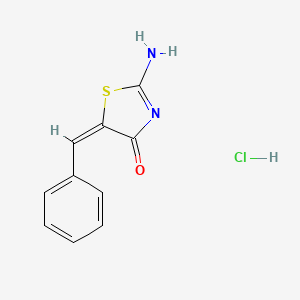
![2-{2-[4-(2-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3844262.png)
![1,4-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3844266.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844273.png)
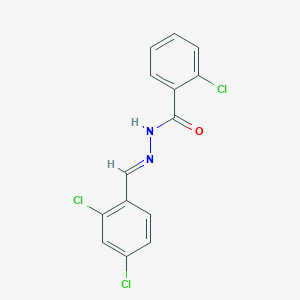
![1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844289.png)
